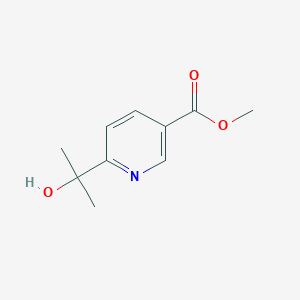
4,5-dimethoxy-2-(methylamino)benzamide
Übersicht
Beschreibung
4,5-Dimethoxy-2-(methylamino)benzamide, commonly known as DMMA, is a synthetic compound with a wide range of applications in the laboratory and in scientific research. It has been used in a variety of experiments to study the physiological and biochemical effects of compounds on the body. In addition, it has been used to synthesize other compounds and to study the mechanism of action of certain compounds.
Wissenschaftliche Forschungsanwendungen
DMMA has been used in a variety of scientific research applications. It has been used as a substrate for the study of enzymes, such as cholinesterase, and as a model compound for the study of drug-receptor interactions. In addition, it has been used to study the mechanism of action of drugs, as well as to study the physiological and biochemical effects of drugs on the body.
Wirkmechanismus
DMMA is believed to act as an agonist of the nicotinic acetylcholine receptor. It binds to the receptor and activates it, resulting in the release of neurotransmitters such as acetylcholine. This in turn leads to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects
DMMA has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as acetylcholine, serotonin, and norepinephrine. It has also been shown to increase heart rate and blood pressure, as well as to induce muscle contractions. In addition, it has been shown to have an analgesic effect and to reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DMMA in laboratory experiments is its low cost and availability. It is also relatively safe to use, as it does not produce any toxic or hazardous byproducts. However, it is important to note that DMMA should be handled with care, as it is a strong irritant and can cause skin and eye irritation. In addition, it should not be ingested or inhaled, as it can be toxic.
Zukünftige Richtungen
There are a number of potential future directions for the use of DMMA in scientific research. One potential direction is to use it to study the mechanism of action of drugs, as well as to study the physiological and biochemical effects of drugs on the body. In addition, DMMA could be used to synthesize other compounds and to study the effects of compounds on enzymes. Finally, DMMA could be used to study the effects of compounds on the nervous system, as well as to study the effects of compounds on the immune system.
Eigenschaften
IUPAC Name |
4,5-dimethoxy-2-(methylamino)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-12-7-5-9(15-3)8(14-2)4-6(7)10(11)13/h4-5,12H,1-3H3,(H2,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIQVTVDUIJULHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=C(C=C1C(=O)N)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dimethoxy-2-methylamino-benzamide | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2R)-2-{2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl}-1-methylpyrrolidine hydrochloride](/img/structure/B6616168.png)


![3-(1H-indazol-6-yl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B6616183.png)

![3-(2-methoxypyrimidin-5-yl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B6616198.png)




![7-bromo-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B6616243.png)